![molecular formula C26H44Br2O2 B15164262 Benzene, 1,3-bis[(10-bromodecyl)oxy]- CAS No. 202802-85-5](/img/structure/B15164262.png)
Benzene, 1,3-bis[(10-bromodecyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-bis[(10-bromodecyl)oxy]-: is an organic compound with the molecular formula C26H44Br2O2 It is a derivative of benzene, where two bromodecyl groups are attached to the benzene ring via ether linkages at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis[(10-bromodecyl)oxy]- typically involves the reaction of 1,3-dihydroxybenzene (resorcinol) with 10-bromodecanol in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Resorcinol+2(10-bromodecanol)K2CO3,DMFBenzene, 1,3-bis[(10-bromodecyl)oxy]-
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,3-bis[(10-bromodecyl)oxy]- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3-bis[(10-bromodecyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,3-bis[(10-bromodecyl)oxy]- depends on its application. In biological systems, it can interact with lipid bilayers and membrane proteins, altering their structure and function. The bromodecyl groups can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,4-bis[(10-bromodecyl)oxy]-
- Benzene, 1,2-bis[(10-bromodecyl)oxy]-
Comparison:
- Benzene, 1,3-bis[(10-bromodecyl)oxy]- is unique due to the position of the bromodecyl groups, which can influence its reactivity and interaction with other molecules.
- Benzene, 1,4-bis[(10-bromodecyl)oxy]- has the bromodecyl groups at the 1 and 4 positions, leading to different steric and electronic effects.
- Benzene, 1,2-bis[(10-bromodecyl)oxy]- has the bromodecyl groups at the 1 and 2 positions, resulting in distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of Benzene, 1,3-bis[(10-bromodecyl)oxy]- and its various aspects, from synthesis to applications and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
202802-85-5 |
|---|---|
Molekularformel |
C26H44Br2O2 |
Molekulargewicht |
548.4 g/mol |
IUPAC-Name |
1,3-bis(10-bromodecoxy)benzene |
InChI |
InChI=1S/C26H44Br2O2/c27-20-13-9-5-1-3-7-11-15-22-29-25-18-17-19-26(24-25)30-23-16-12-8-4-2-6-10-14-21-28/h17-19,24H,1-16,20-23H2 |
InChI-Schlüssel |
ISTZRILCGXTSCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCCCCCCCBr)OCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)

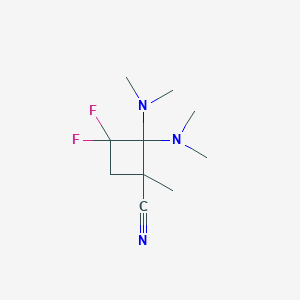
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
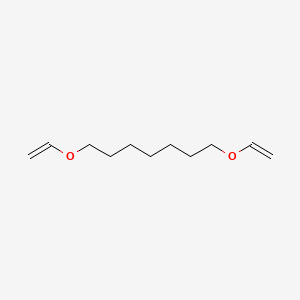
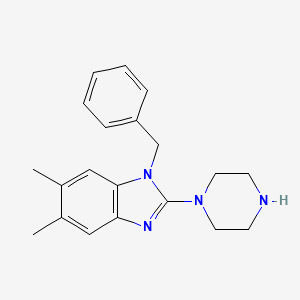
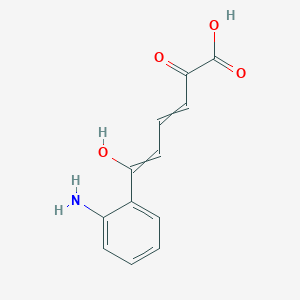
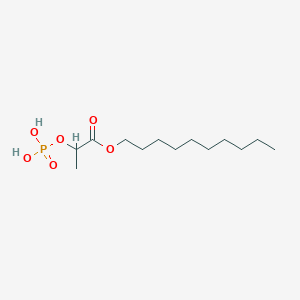
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)

